2-Phenylcyclohexanol

Catalog No.
S515971
CAS No.
1444-64-0
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylcyclohexanol

CAS Number

1444-64-0

Product Name

2-Phenylcyclohexanol

IUPAC Name

2-phenylcyclohexan-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

AAIBYZBZXNWTPP-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C2=CC=CC=C2)O

Solubility

Soluble in DMSO

Synonyms

2-phenyl-1-cyclohexanol, trans-2-phenyl-1-cyclohexanol

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O

Description

The exact mass of the compound 2-Phenylcyclohexanol is 176.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245088. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Precursor

2-PCH exists in two enantiomeric forms, meaning they are mirror images of each other and cannot be superimposed. These forms, designated as (R)- and (S)-2-phenylcyclohexanol, are crucial precursors for the synthesis of various chiral molecules (). Chiral molecules play a vital role in biological processes and drug development, as their specific shapes determine how they interact with other molecules.

The scientific research around 2-PCH focuses on developing efficient methods for synthesizing its enantiopure forms. Several techniques are employed, including Sharpless asymmetric dihydroxylation (AD) and enzymatic resolutions (). These methods allow researchers to obtain specific enantiomers of 2-PCH, which can then be further transformed into a wide range of chiral target molecules.

2-Phenylcyclohexanol is an organic compound with the molecular formula C12H16OC_{12}H_{16}O. It exists in two enantiomeric forms, commonly referred to as trans-2-phenylcyclohexanol and cis-2-phenylcyclohexanol. The compound is notable for its use as a chiral auxiliary in organic synthesis, aiding in the production of enantiomerically pure compounds. The structure consists of a cyclohexane ring substituted at one position by a phenyl group and at another by a hydroxyl group, which contributes to its unique properties and reactivity .

2-Phenylcyclohexanol does not possess any inherent biological activity. Its mechanism of action lies in its ability to influence the stereochemical outcome of organic reactions. During a reaction, the bulky phenyl group of the auxiliary interacts with the reacting molecules, creating a preferential environment for the formation of one enantiomer. This selectivity arises from differences in steric interactions between the reactants and the two enantiomeric forms of the auxiliary.

While specific data on the toxicity of 2-Phenylcyclohexanol is limited, it is generally recommended to handle laboratory chemicals with appropriate safety precautions. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.

Here are some general safety considerations for organic compounds:

  • Potential for flammability: Organic compounds with a high carbon content can be flammable. It is advisable to consult safety data sheets (SDS) for specific information on flammability hazards.
  • Irritating or corrosive properties: Some organic compounds can irritate or corrode skin and eyes. Refer to SDS for specific precautions.
, particularly those involving the hydroxyl group. Key reactions include:

  • Dehydration: Both cis and trans forms can undergo dehydration to yield phenylcyclohexene, often influenced by the stereochemistry of the starting material .
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on reaction conditions.
  • Esterification: The alcohol can react with acids to form esters, which are useful in further synthetic applications.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The biological activity of 2-phenylcyclohexanol has been explored primarily in terms of its potential as a chiral auxiliary. Its enantiomers have shown varying degrees of efficacy in catalyzing asymmetric reactions, making them valuable in pharmaceutical synthesis. Additionally, some studies suggest that derivatives of 2-phenylcyclohexanol exhibit antimicrobial properties, although more research is needed to fully understand their biological implications .

Several methods exist for synthesizing 2-phenylcyclohexanol:

  • Direct Addition: A common method involves the addition of phenylmagnesium bromide to cyclohexene oxide, yielding racemic 2-phenylcyclohexanol .
  • Asymmetric Synthesis: Enantiomerically pure forms can be obtained through asymmetric syntheses such as:
    • Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene followed by selective reduction .
    • Kinetic resolution using enzymes like lipase, which selectively hydrolyze one enantiomer from a racemic mixture .
  • Resolution Techniques: Diastereomeric salt formation and enzymatic hydrolysis are also employed to separate the enantiomers effectively .

2-Phenylcyclohexanol is primarily utilized as a chiral auxiliary in organic synthesis. Its ability to facilitate the production of enantiomerically pure compounds makes it valuable in the pharmaceutical industry. Additionally, it serves as a precursor for various chemical syntheses and can be used in the development of fragrances and flavoring agents due to its pleasant odor profile .

Interaction studies involving 2-phenylcyclohexanol focus on its role in asymmetric synthesis and its interactions with various reagents and catalysts. Research has shown that its enantiomers can influence reaction pathways differently, affecting yield and selectivity in synthetic processes. These studies are crucial for optimizing reaction conditions in the synthesis of complex molecules .

Several compounds share structural similarities with 2-phenylcyclohexanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-PhenylcyclohexeneCyclohexene with a phenyl groupUsed as a precursor for synthesizing cycloalkanols
8-PhenylmentholMenthol derivative with a phenyl groupExhibits different biological activities
1,2-CyclohexanediolDihydroxy derivative of cyclohexaneImportant for studying stereochemical properties
CyclohexanolSimple cycloalkanolLacks the phenyl substitution, affecting reactivity

The uniqueness of 2-phenylcyclohexanol lies in its specific stereochemistry and ability to act as an effective chiral auxiliary, which distinguishes it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

176.1201

Boiling Point

228.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 mmHg

Pictograms

Irritant

Irritant

Other CAS

16201-63-1
1444-64-0

Dates

Modify: 2023-08-15

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